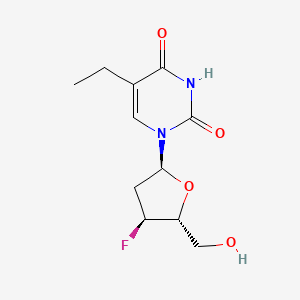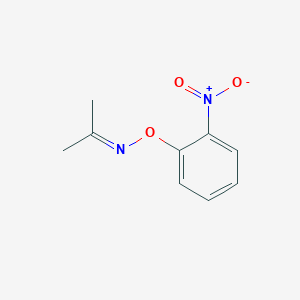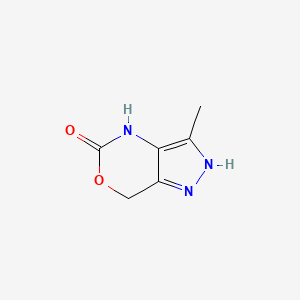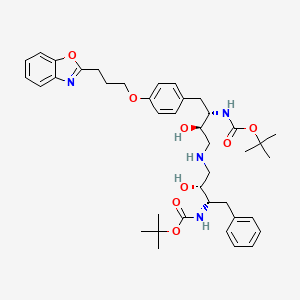
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is a complex organic compound that belongs to the class of melamine derivatives This compound is characterized by the presence of three eicosanoyloxy groups and three methoxymethyl groups attached to a melamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine typically involves the reaction of melamine with eicosanoic acid and methoxymethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Melamine is reacted with eicosanoic acid in the presence of a suitable catalyst to form N2,N4,N6-Tris((eicosanoyloxy)methyl)melamine.
Step 2: The intermediate product is then treated with methoxymethyl chloride to introduce the methoxymethyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N2,N4,N6-Tris((trifluoroacetyl)methyl)melamine
- N2,N4,N6-Tris((pyridin-2-ylamino)methyl)melamine
- N2,N4,N6-Tris((triethoxysilyl)propyl)melamine
Uniqueness
N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its long-chain eicosanoyloxy groups provide hydrophobic characteristics, while the methoxymethyl groups enhance its solubility and reactivity.
Propiedades
Número CAS |
72987-32-7 |
|---|---|
Fórmula molecular |
C72H132N6O9 |
Peso molecular |
1225.9 g/mol |
Nombre IUPAC |
[(Z)-C-[4,6-bis[(Z)-C-icosanoyloxy-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-N-(methoxymethyl)carbonimidoyl] icosanoate |
InChI |
InChI=1S/C72H132N6O9/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(79)85-70(73-61-82-4)67-76-68(71(74-62-83-5)86-65(80)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)78-69(77-67)72(75-63-84-6)87-66(81)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3/b73-70-,74-71-,75-72- |
Clave InChI |
OQASWGFRKKQQMR-IUIWJEDVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)O/C(=N\COC)/C1=NC(=NC(=N1)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)

![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)

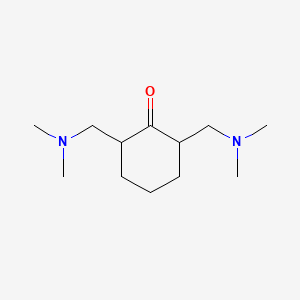
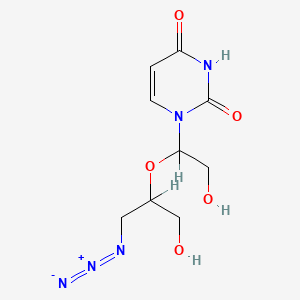
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
